molecular formula C9H11NO2 B1211917 5-Propyl-2-pyridinecarboxylic acid CAS No. 39161-37-0

5-Propyl-2-pyridinecarboxylic acid

Cat. No. B1211917
CAS RN: 39161-37-0
M. Wt: 165.19 g/mol
InChI Key: RAQLHHNBGLJEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-2-pyridinecarboxylic acid is a pyrimidinecarboxylic acid.

Scientific Research Applications

Synthesis and Antihypertensive Activity

5-Propyl-2-pyridinecarboxylic acid derivatives have been synthesized and studied for their antihypertensive activities. These derivatives exhibit potent antihypertensive effects in spontaneously hypertensive rats and are considered for further biological studies. Some specific compounds, like 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, were even selected for preclinical toxicity evaluation, although they were not pursued clinically due to toxicological findings (Finch et al., 1978).

Vasodilation Properties

Research on 3-pyridinecarboxylates, closely related to this compound, has indicated potential vasodilation properties. These compounds were prepared via various chemical reactions and demonstrated considerable vasodilation potency when tested using isolated thoracic aortic rings of rats. Specific compounds like 5b, 5c, 6b, and 8g showed remarkable vasodilation potency (Girgis et al., 2008).

DNA Binding Studies

Pyridinecarboxylic acid derivatives, including this compound, have been studied for their ability to bind DNA. Notably, 2-Pyridinecarboxamidonetropsin, a peptide dimer, binds specifically in the minor groove of DNA. These studies provide insights into how modifications to the pyridinecarboxylic acid structure can influence DNA binding, offering potential applications in molecular biology and gene therapy (Dwyer et al., 1993).

Coordination Polymers and Complexes

Enantioselective Biotransformations

Pyridinecarboxylic acids have also been involved in studies focusing on enantioselective biotransformations, particularly in the hydrolysis of pyrrolidine-2,5-dicarboxamides. These studies highlight the utility of pyridinecarboxylic acid derivatives in organic synthesis, potentially leading to the production of pharmaceuticals and aza-nucleoside analogues (Chen et al., 2012).

Catalysis and Oxygen Reduction

Studies involving carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complexes showcase the role of pyridinecarboxylic acid derivatives in catalysis, particularly in oxygen reduction reactions. This research opens avenues for the development of non-precious oxygen reduction catalysts in fuel cells and other industrial applications (Yu et al., 2014).

properties

CAS RN

39161-37-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-propylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

RAQLHHNBGLJEAK-UHFFFAOYSA-N

SMILES

CCCC1=CN=C(C=C1)C(=O)O

Canonical SMILES

CCCC1=CN=C(C=C1)C(=O)O

Other CAS RN

39161-37-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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